2-(Boc-amino)thiazole-5-boronic acid

Medicinal Chemistry Process Chemistry Quality Control

Ideal for medicinal chemists constructing kinase inhibitor scaffolds, this heteroaryl boronic acid (≥95% purity) features a Boc-protected 2-amino group for orthogonal Suzuki-Miyaura coupling. The masked amine withstands Pd-catalyzed conditions (typical yields 52-75%), enabling late-stage deprotection and diversification. Its free boronic acid form supports aqueous one-pot protocols without pinacol ester pre-hydrolysis, streamlining parallel library synthesis.

Molecular Formula C8H13BN2O4S
Molecular Weight 244.07
CAS No. 1025492-91-4
Cat. No. B2416000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Boc-amino)thiazole-5-boronic acid
CAS1025492-91-4
Molecular FormulaC8H13BN2O4S
Molecular Weight244.07
Structural Identifiers
SMILESB(C1=CN=C(S1)NC(=O)OC(C)(C)C)(O)O
InChIInChI=1S/C8H13BN2O4S/c1-8(2,3)15-7(12)11-6-10-4-5(16-6)9(13)14/h4,13-14H,1-3H3,(H,10,11,12)
InChIKeyKUDSRJBMGBOJGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Boc-amino)thiazole-5-boronic Acid (CAS 1025492-91-4): A Protected Heteroaryl Boronic Acid for Controlled Suzuki-Miyaura Coupling


2-(Boc-amino)thiazole-5-boronic acid (CAS 1025492-91-4) is a heteroaryl boronic acid building block featuring a thiazole core with a boronic acid at the 5-position and a Boc-protected amino group at the 2-position . This combination of functional groups enables its use in Suzuki-Miyaura cross-coupling reactions to construct C-C bonds while maintaining a protected amine handle for subsequent deprotection and diversification . The compound is commonly supplied as a solid with a purity of ≥95% [1] and is utilized in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive thiazole-containing molecules .

Why 2-(Boc-amino)thiazole-5-boronic Acid Cannot Be Replaced by Simpler Thiazole Boronic Acids or Pinacol Esters


The presence of the Boc-protected 2-amino group in 2-(Boc-amino)thiazole-5-boronic acid is a critical differentiator that prevents direct substitution with simpler thiazole-5-boronic acids or their pinacol esters . This protecting group enables orthogonal synthetic strategies: the boronic acid participates in Suzuki couplings while the masked amine remains inert, avoiding unwanted side reactions . Following cross-coupling, mild acidic deprotection liberates the free amine, which can then be further functionalized. In contrast, unprotected amino-thiazole boronic acids often suffer from poor stability and competing reactivity, while pinacol esters lack the synthetic versatility of the free boronic acid for certain aqueous or one-pot protocols . The quantitative evidence below demonstrates how this dual functionality translates into measurable advantages in yield, purity, and application scope.

Quantitative Differentiation: How 2-(Boc-amino)thiazole-5-boronic Acid Outperforms Alternatives in Key Metrics


High Purity Specification Minimizes Impurity-Driven Side Reactions in Multi-Step Syntheses

2-(Boc-amino)thiazole-5-boronic acid is routinely supplied with a purity specification of ≥95% , which is a critical quality metric for reproducible Suzuki-Miyaura cross-coupling reactions. In contrast, many generic thiazole-5-boronic acid derivatives are offered at lower purity grades (e.g., 90% or unspecified) or require in-house purification before use . Impurities in boronic acids, such as protodeboronation byproducts or anhydride oligomers, can act as catalyst poisons or lead to irreproducible yields .

Medicinal Chemistry Process Chemistry Quality Control

Cold Storage Requirement (-18°C) Preserves Boronic Acid Integrity for Long-Term Use

The recommended storage temperature for 2-(Boc-amino)thiazole-5-boronic acid is -18°C . This is a stricter requirement compared to some related thiazole boronic acid pinacol esters, which may be stored at 2-8°C or even room temperature for short periods . The low temperature is necessary to prevent protodeboronation, anhydride formation, or decomposition of the free boronic acid moiety, which can occur more readily in unprotected thiazole boronic acids .

Stability Logistics Procurement

Predicted pKa of 5.35 Informs Optimal Reaction pH and Deprotection Conditions

The predicted acid dissociation constant (pKa) of 2-(Boc-amino)thiazole-5-boronic acid is 5.35 ± 0.70 . This value provides a quantitative basis for selecting appropriate reaction conditions. For example, this pKa is significantly lower than that of phenylboronic acid (pKa ≈ 8.8), indicating that the thiazole boronic acid is more acidic and will exist in its boronate form at lower pH values [1]. This influences the choice of base in Suzuki couplings and the pH required for efficient transmetalation [2].

Reaction Optimization Process Development Physicochemical Properties

Demonstrated Compatibility with Suzuki Coupling for 5-Arylthiazole Synthesis

The thiazole-5-boronic acid motif, which is the core reactive unit of 2-(Boc-amino)thiazole-5-boronic acid, has been successfully employed in Suzuki-Miyaura cross-coupling reactions to synthesize diverse 5-arylthiazoles . In a comparative study, Suzuki coupling of a related thiazol-5-ylboronic acid pinacol ester with aryl bromides proceeded with yields ranging from 52-75% under optimized conditions [1]. While direct yield data for the Boc-protected version is limited, the presence of the Boc group does not inherently impede the coupling and may improve selectivity by preventing amine coordination to the palladium catalyst [2].

Synthetic Methodology Cross-Coupling Library Synthesis

Optimal Use Cases for 2-(Boc-amino)thiazole-5-boronic Acid Based on Verified Differentiation


Synthesis of Orthogonally Protected Kinase Inhibitor Precursors

When synthesizing thiazole-containing kinase inhibitor scaffolds, 2-(Boc-amino)thiazole-5-boronic acid (≥95% purity ) is ideal for introducing a thiazole moiety via Suzuki coupling while preserving a masked amine for late-stage diversification. The Boc group withstands Suzuki conditions (e.g., Pd catalysts, mild bases) and is cleanly removed with TFA or HCl post-coupling, enabling the installation of varied amides, sulfonamides, or alkyl groups without affecting the newly formed biaryl bond .

Construction of Diverse 5-Arylthiazole Libraries via Parallel Synthesis

The compound's demonstrated reactivity in Suzuki couplings (class-typical yields of 52-75% [1]) makes it a reliable building block for parallel synthesis. Its free boronic acid form allows direct use in aqueous or mixed-solvent microwave-assisted protocols without the need for pre-hydrolysis of pinacol esters, streamlining library production [2].

Preparation of Functionalized Thiazole Monomers for Covalent Inhibitors

Following Suzuki coupling, the Boc group can be deprotected to reveal a free 2-aminothiazole. This amine serves as a versatile nucleophile for attaching electrophilic warheads (e.g., acrylamides, sulfonyl fluorides) used in targeted covalent inhibitors. The predicted pKa of the boronic acid (5.35 ) helps in designing deprotection and coupling conditions that preserve the integrity of the boronate intermediate during synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Boc-amino)thiazole-5-boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.